molecular formula C8H8ClNO B11806950 2-Chloro-4-cyclopropoxypyridine

2-Chloro-4-cyclopropoxypyridine

Cat. No.: B11806950
M. Wt: 169.61 g/mol
InChI Key: ZIGCUQHGLLZQCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a cyclopropoxy group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-cyclopropoxypyridine can be synthesized from 2-chloro-4-hydroxypyridine and cyclopropyl bromide. The reaction involves the substitution of the hydroxyl group with a cyclopropoxy group. The process typically requires the presence of a base such as sodium iodide (NaI) and a solvent like dimethylacetamide (DMA). The reaction is carried out under microwave irradiation at temperatures ranging from 170°C to 180°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of microwave irradiation and appropriate reaction conditions can facilitate the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-4-cyclopropoxypyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H8ClNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2

InChI Key

ZIGCUQHGLLZQCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2)Cl

Origin of Product

United States

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